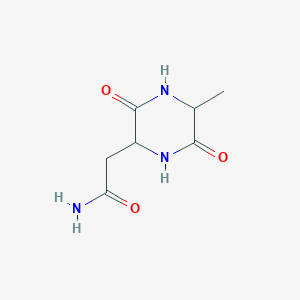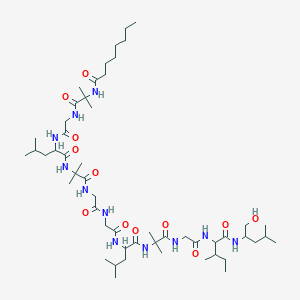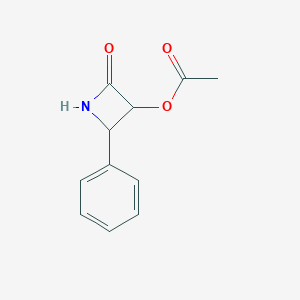![molecular formula C15H20ClN3OS B237623 N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)
N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying cellular processes.
作用機序
CPP works by binding to and modulating the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. These receptors are involved in learning and memory processes, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to enhance synaptic plasticity, which is the ability of neurons to form and strengthen connections with one another. This effect is thought to underlie the compound's potential therapeutic benefits in neurodegenerative diseases.
実験室実験の利点と制限
One advantage of CPP is its ability to penetrate cell membranes, allowing it to easily access intracellular targets. However, its effects on NMDA receptors can be complex and context-dependent, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on CPP. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms underlying CPP's effects on NMDA receptors and its potential for treating neurological disorders.
合成法
The synthesis of CPP involves the reaction of 3-chloro-2-piperidin-1-ylphenylamine with thiocarbonyldiimidazole and 3-bromopropionyl chloride. The resulting product is then purified through column chromatography to obtain pure CPP.
科学的研究の応用
CPP has been widely used in scientific research for its ability to cross the blood-brain barrier and affect the central nervous system. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C15H20ClN3OS |
|---|---|
分子量 |
325.9 g/mol |
IUPAC名 |
N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C15H20ClN3OS/c1-2-13(20)18-15(21)17-12-8-6-7-11(16)14(12)19-9-4-3-5-10-19/h6-8H,2-5,9-10H2,1H3,(H2,17,18,20,21) |
InChIキー |
UUVNYPCBBXOXBP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
正規SMILES |
CCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)

![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)
